1,8-Naphthosultone

Catalog No.
S560685
CAS No.
83-31-8
M.F
C10H6O3S
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Naphthosultone

CAS Number

83-31-8

Product Name

1,8-Naphthosultone

IUPAC Name

2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H

InChI Key

IEIADDVJUYQKAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2

Synonyms

1-Naphthalenesulfonic acid, 8-hydroxy-, gamma-sultone, naphthosultone, sultams, sultones

Canonical SMILES

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2

The exact mass of the compound Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Naphthosultone (CAS 83-31-8) is a highly reactive, aromatic cyclic sulfonate ester utilized as a premium bifunctional building block in advanced chemical synthesis, energy storage, and materials science . Structurally characterized by a rigid naphthalene core fused with a strained sultone ring, this compound serves as a highly efficient electrophile for ring-opening reactions. In industrial procurement, it is primarily sourced as a precursor for water-soluble fluorescent dyes, specialized bioconjugation linkers, and high-temperature lithium-ion battery electrolyte additives [1]. Its solid-state stability (melting point 154–158 °C) and well-defined reactivity profile make it a superior alternative to volatile aliphatic alkylating agents, ensuring reproducible integration into both laboratory-scale radiochemistry and commercial manufacturing workflows .

Procurement attempts to substitute 1,8-Naphthosultone with its hydrolyzed counterpart, 1-naphthol-8-sulfonic acid, or with common aliphatic sultones (such as 1,4-butanesultone) routinely fail due to fundamental differences in reactivity and structural contribution [1]. The free 1-naphthol-8-sulfonic acid lacks the critical ring strain required to drive facile nucleophilic attack at the 1-position, rendering it inert under mild coupling conditions. Conversely, while aliphatic sultones act as simple alkylating agents, they are highly volatile, acutely toxic liquids that fail to provide the rigid, aromatic naphthalene backbone necessary for advanced fluorophore architectures or robust solid-electrolyte interphase (SEI) formation in batteries [2]. Furthermore, substituting with 1,8-naphthalic anhydride yields imide derivatives rather than the highly water-soluble sulfonic acid moieties generated by naphthosultone ring-opening, fundamentally altering the solubility and electrochemical properties of the final product.

Enhanced High-Temperature Cycle Stability in Lithium-Ion Batteries

In high-voltage lithium-ion battery systems (e.g., NMC811/SiOx), the addition of 1 wt% 1,8-Naphthosultone to standard carbonate electrolytes significantly improves capacity retention and suppresses battery swell at elevated temperatures (60 °C) [1]. Unlike baseline electrolytes that suffer from severe solvent decomposition and gas evolution, 1,8-Naphthosultone undergoes preferential electrochemical reduction to form a highly stable, low-resistance Solid Electrolyte Interphase (SEI) rich in Li2S, R-SO2Li, and R-SO3Li[2].

Evidence DimensionHigh-temperature (60 °C) battery cycle stability and SEI resistance
Target Compound Data1 wt% 1,8-Naphthosultone additive yields robust SEI and significantly reduced cell swell
Comparator Or BaselineBaseline binary carbonate electrolyte (no additive)
Quantified DifferenceSubstantial reduction in irreversible capacity loss and internal resistance compared to baseline
Conditions60 °C cycling in commercial binary electrolyte systems

Battery manufacturers must procure this specific sultone to achieve the thermal stability and safety metrics required for high-performance EV and high-voltage applications.

High-Yield Nucleophilic Ring-Opening for Water-Soluble Conjugates

The strained cyclic sulfonate ester of 1,8-Naphthosultone allows for highly efficient nucleophilic ring-opening by amines, thiols, and[18F]fluoride under mild to moderate conditions (80–120 °C)[1]. This reaction pathway consistently delivers high yields (>70%) of 8-substituted-1-naphthalenesulfonic acids. In contrast, attempting direct nucleophilic substitution on the unactivated 1-naphthol-8-sulfonic acid baseline requires prohibitively harsh conditions and results in poor conversion [1].

Evidence DimensionNucleophilic substitution efficiency at the naphthalene 1-position
Target Compound DataHigh-yield (>70%) ring-opening under moderate heating (80–120 °C)
Comparator Or Baseline1-Naphthol-8-sulfonic acid (free acid)
Quantified DifferenceFacile quantitative conversion vs. near-zero conversion without extreme forcing conditions
ConditionsNucleophilic attack by amines or fluorides in polar aprotic solvents

Procuring the sultone form is strictly necessary for synthesizing water-soluble bioconjugation linkers and PET imaging radiotracers without degrading sensitive substrates.

Solid-State Stability vs. Volatile Aliphatic Sultones

1,8-Naphthosultone is a stable crystalline solid at room temperature with a melting point of 154–158 °C . This physical state provides a critical processability advantage over aliphatic analogs like 1,4-butanesultone, which are highly toxic, volatile liquids . The solid form of 1,8-Naphthosultone eliminates vapor-hazard complications during weighing, transfer, and bulk storage, ensuring safer and more reproducible stoichiometric control in industrial synthesis .

Evidence DimensionPhysical state and handling volatility
Target Compound DataSolid (Melting Point 154–158 °C)
Comparator Or Baseline1,4-Butanesultone (Liquid, highly volatile and acutely toxic)
Quantified DifferenceElimination of ambient vapor pressure hazards during standard handling
ConditionsStandard laboratory or manufacturing floor conditions (20–25 °C, 1 atm)

Selecting the solid aromatic sultone drastically reduces environmental health and safety (EHS) overhead and improves batch-to-batch reproducibility in manufacturing.

High-Voltage Lithium-Ion Battery Electrolytes

Where this compound is the right choice for formulating advanced electrolytes. Its unique reduction profile forms a robust, sulfur-rich SEI layer on graphite and SiOx anodes, making it essential for high-temperature (60 °C) battery stability and swell suppression[1].

Synthesis of Water-Soluble Fluorophores and Dyes

Where this compound is the right choice for introducing a rigid naphthalene core simultaneously with a solubilizing sulfonic acid group. The ring-opening reaction guarantees the precise 1,8-substitution pattern required for advanced optical materials [2].

Radiopharmaceutical PET Tracer Manufacturing

Where this compound is the right choice for [18F]fluoride labeling. The high electrophilicity of the sultone ring enables rapid, high-yield incorporation of the 18F isotope, yielding hydrophilic sulfonated products that are easily purified for immediate imaging use [2].

Aqueous Polyurethane Dispersions (PUDs)

Where this compound is the right choice for introducing anionic sulfonate sites into polymer backbones. Its aromatic nature imparts greater thermal resistance to the resulting adhesives and coatings compared to aliphatic sulfonate modifiers [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83-31-8

Wikipedia

1,8-Naphthosultone

General Manufacturing Information

Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide: ACTIVE

Dates

Last modified: 08-15-2023

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